Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate
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Overview
Description
ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE is a chemical compound with the molecular formula C9H8Cl3NO2This compound is often used in early discovery research due to its rare and unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with ethyl formate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of trichlorophenyl formate.
Reduction: Formation of ethyl [(2,4,5-trichlorophenyl)carbamoyl]methanol.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ETHYL N-(2,4,5-TRICHLOROPHENYL)CARBAMATE: Similar in structure but differs in the functional group attached to the carbamate moiety.
2,4,5-TRICHLOROPHENYL ISOCYANATE: A precursor in the synthesis of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE.
Uniqueness
ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Cl3NO3 |
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Molecular Weight |
296.5 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2,4,5-trichloroanilino)acetate |
InChI |
InChI=1S/C10H8Cl3NO3/c1-2-17-10(16)9(15)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
RVJMQHWMRNKBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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